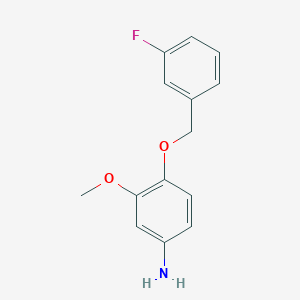
3-aminopicolinaldehyde 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-aminopicolinaldehyde 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H6N2O·C2HF3O2 It is a derivative of pyridinecarboxaldehyde, where an amino group is attached to the second position of the pyridine ring, and the compound is stabilized as a trifluoroacetate salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-aminopicolinaldehyde 2,2,2-trifluoroacetate typically involves the reaction of 2-pyridinecarboxaldehyde with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a solvent such as methanol or ethanol, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound with high purity and yield. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
3-aminopicolinaldehyde 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products
Oxidation: 3-Amino-2-pyridinecarboxylic acid.
Reduction: 3-Amino-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-aminopicolinaldehyde 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-aminopicolinaldehyde 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and aldehyde groups allow the compound to form covalent or non-covalent interactions with these targets, modulating their activity. The trifluoroacetate moiety enhances the compound’s stability and solubility, facilitating its use in various applications.
相似化合物的比较
Similar Compounds
2-Amino-3-pyridinecarboxaldehyde: Similar structure but lacks the trifluoroacetate moiety.
3-Amino-4-pyridinecarboxaldehyde: The amino group is positioned differently on the pyridine ring.
2-Amino-5-pyridinecarboxaldehyde: Another positional isomer with different chemical properties.
Uniqueness
3-aminopicolinaldehyde 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate moiety, which imparts distinct chemical and physical properties. This makes it more stable and soluble compared to its non-trifluoroacetate counterparts, enhancing its utility in various research and industrial applications.
属性
分子式 |
C8H7F3N2O3 |
|---|---|
分子量 |
236.15 g/mol |
IUPAC 名称 |
3-aminopyridine-2-carbaldehyde;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H6N2O.C2HF3O2/c7-5-2-1-3-8-6(5)4-9;3-2(4,5)1(6)7/h1-4H,7H2;(H,6,7) |
InChI 键 |
CRANHMGPFCZXLQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)C=O)N.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethanone, 1-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B8668763.png)
![alpha-[(3-Nitro-2-pyridinylamino)methyl]benzenemethanol](/img/structure/B8668785.png)





![8-bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B8668817.png)



![4H-Indeno[1,2-b]thiophene](/img/structure/B8668826.png)
![[3-(4-Chlorophenyl)-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]acetic acid](/img/structure/B8668839.png)

